molecular formula C22H21FN2O4 B2817630 N-(2-fluorophenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 941974-38-5

N-(2-fluorophenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2817630
CAS No.: 941974-38-5
M. Wt: 396.418
InChI Key: LAAYHDNNVZXJOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H21FN2O4 and its molecular weight is 396.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Evaluation for Anti-Inflammatory and Antipsychotic Properties

  • Research on similar compounds has focused on their synthesis and potential biological activities. For instance, derivatives of related chemical structures have been synthesized and evaluated for anti-inflammatory activity. Among these compounds, certain derivatives have shown significant anti-inflammatory effects, indicating the potential therapeutic applications of these molecules in treating inflammation-related conditions (Sunder & Maleraju, 2013).

  • Another area of research involves the synthesis of novel compounds for evaluating their antipsychotic potential. Compounds structurally similar to the one have been found to reduce spontaneous locomotion in mice without interacting with dopamine receptors, a common target for antipsychotic drugs. This suggests a novel mechanism of action and potential use in treating psychiatric disorders without the dopamine receptor-related side effects (Wise et al., 1987).

Ligand-Protein Interactions and Antiallergic Agents

  • The study of ligand-protein interactions is crucial for understanding the mechanism of action of potential therapeutic agents. Research in this area involves the synthesis and evaluation of new compounds for their ability to interact with specific protein targets, providing insights into their potential therapeutic applications (Menciu et al., 1999).

  • Additionally, compounds with similar structures have been investigated for their antiallergic properties. The synthesis and evaluation of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, for instance, have led to the identification of potent antiallergic compounds. These studies contribute to the development of new antiallergic medications with improved efficacy and safety profiles (Menciu et al., 1999).

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4/c1-15-6-8-16(9-7-15)14-29-21-11-25(17(13-26)10-20(21)27)12-22(28)24-19-5-3-2-4-18(19)23/h2-11,26H,12-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAYHDNNVZXJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.